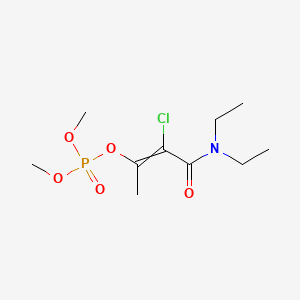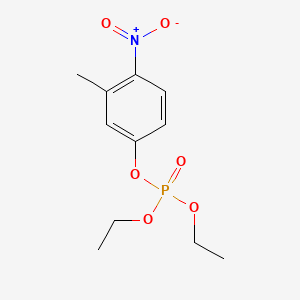
Picoperine
Übersicht
Beschreibung
Picoperin ist ein stickstoffhaltiges Alkaloid mit der Summenformel C19H25N3. Es ist eine Verbindung, die aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter Medizin, Chemie und Industrie, Interesse geweckt hat. Picoperin ist strukturell verwandt mit Piperin, der wichtigsten bioaktiven Verbindung in schwarzem Pfeffer, und teilt einige ähnliche Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Picoperin beinhaltet typischerweise die Reaktion von Piperinsäurechlorid mit Piperidin. Diese Methode wurde erstmals 1894 von Ladenburg und Scholtz beschrieben. Die Reaktionsbedingungen umfassen die Verwendung eines organischen Lösungsmittels und einer Base, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Picoperin beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren und automatisierter Systeme zur Steuerung von Reaktionsparametern wie Temperatur, Druck und Lösungsmittelzusammensetzung. Diese Methoden tragen dazu bei, eine gleichbleibende Qualität und Skalierbarkeit für die kommerzielle Produktion zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Picoperin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Picoperin kann unter Verwendung starker Oxidationsmittel zu entsprechenden Oxiden oxidiert werden.
Reduktion: Die Reduktion von Picoperin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile Reagenzien wie Amine und Alkohole werden häufig unter basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Picoperin zu Piperinsäurederivaten führen, während die Reduktion zu Piperidinderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Picoperin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen verwendet.
Biologie: Studien zu seinen potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersuchungen zu seinen therapeutischen Eigenschaften, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen.
Industrie: Anwendung bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln aufgrund seiner bioverstärkenden Eigenschaften
Wirkmechanismus
Picoperin entfaltet seine Wirkungen über mehrere Mechanismen:
Molekulare Ziele: Es interagiert mit verschiedenen molekularen Zielen, einschließlich Enzymen und Rezeptoren, die an Stoffwechsel- und Signalwegen beteiligt sind.
Beteiligte Wege: Picoperin moduliert Signalwege wie den Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB)-Signalweg, der eine Rolle bei Entzündungen und der Immunantwort spielt
Analyse Chemischer Reaktionen
Types of Reactions
Picoperine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperic acid derivatives, while reduction can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Picoperine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bio-enhancing properties
Wirkmechanismus
Picoperine exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: This compound modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperin: Die wichtigste bioaktive Verbindung in schwarzem Pfeffer, bekannt für ihren scharfen Geschmack und ihre bioverstärkenden Eigenschaften.
Piperonylbutoxid: Eine strukturell ähnliche Verbindung, die als Pestizid-Synergist verwendet wird.
Capsaicin: Ein weiteres Alkaloid, das in Chilischoten vorkommt und für seinen scharfen Geschmack und seine therapeutischen Eigenschaften bekannt ist
Einzigartigkeit
Picoperin ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die es ihm ermöglicht, mit einem bestimmten Satz molekularer Ziele und Signalwegen zu interagieren. Diese Einzigartigkeit trägt zu seiner vielfältigen Bandbreite an Anwendungen und potenziellen therapeutischen Vorteilen bei .
Eigenschaften
IUPAC Name |
N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMXJBMAGBRAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24699-40-9 (hydrochloride) | |
| Record name | Picoperine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176157 | |
| Record name | Picoperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-66-8 | |
| Record name | Picoperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21755-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoperine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021755668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picoperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICOPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3XA0K1O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















